molecular formula C16H16O B14187327 (4-Phenoxybut-2-en-1-yl)benzene CAS No. 874398-08-0

(4-Phenoxybut-2-en-1-yl)benzene

Cat. No.: B14187327
CAS No.: 874398-08-0
M. Wt: 224.30 g/mol
InChI Key: OPRVZAMCSRFZMQ-UHFFFAOYSA-N
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Description

(4-Phenoxybut-2-en-1-yl)benzene is an organic compound that features a phenoxy group attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxybut-2-en-1-yl)benzene typically involves the reaction of 4-phenoxybut-2-en-1-ol with benzene in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxybut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming a saturated compound.

    Substitution: The phenoxy and benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(4-Phenoxybut-2-en-1-yl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Phenoxybut-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and benzene rings can participate in π-π interactions, while the butenyl chain can undergo various chemical transformations, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenoxybut-2-en-1-ol): Similar structure but with a hydroxyl group instead of a benzene ring.

    (4-Phenoxybut-2-en-1-amine): Contains an amine group instead of a benzene ring.

    (4-Phenoxybut-2-en-1-yl)benzaldehyde: Features an aldehyde group instead of a benzene ring.

Uniqueness

(4-Phenoxybut-2-en-1-yl)benzene is unique due to its combination of a phenoxy group, a butenyl chain, and a benzene ring

Properties

CAS No.

874398-08-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-phenoxybut-2-enylbenzene

InChI

InChI=1S/C16H16O/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-10,12-13H,11,14H2

InChI Key

OPRVZAMCSRFZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CCOC2=CC=CC=C2

Origin of Product

United States

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